molecular formula C8H7BrF2 B15089660 2-Bromo-1-(difluoromethyl)-4-methylbenzene

2-Bromo-1-(difluoromethyl)-4-methylbenzene

Cat. No.: B15089660
M. Wt: 221.04 g/mol
InChI Key: DWLKCDAUURGJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(difluoromethyl)-4-methylbenzene is a valuable halogenated and fluorinated aromatic building block designed for research and further manufacturing applications, not for direct human use. Compounds of this structural class are of significant interest in medicinal and agricultural chemistry due to the presence of the difluoromethyl (CF2H) group. The CF2H group is a critically important motif in modern drug discovery because it can act as a bioisostere for alcohols, thiols, and amines, and has the unique ability to function as a hydrogen bond donor . Its incorporation into lead compounds can favorably modulate key properties such as lipophilicity, metabolic stability, and membrane permeability . In synthetic chemistry, this compound serves as a versatile intermediate. The bromine atom on the benzyl position provides a reactive site for further functionalization via metal-catalyzed cross-couplings or nucleophilic substitutions, allowing researchers to build more complex molecular architectures. The specific substitution pattern, featuring both bromomethyl and difluoromethyl groups on the aromatic ring, makes it a useful precursor for the development of active pharmaceutical ingredients (APIs) and functional materials. As a high-purity building block (≥98%), it enables the efficient synthesis of compound libraries for biological screening and structure-activity relationship (SAR) studies. HANDLING NOTES: For research use only. Not intended for diagnostic or therapeutic use. The product should be stored sealed in a dry environment at 2-8°C . Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

2-bromo-1-(difluoromethyl)-4-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI Key

DWLKCDAUURGJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 Difluoromethyl 4 Methylbenzene and Its Structural Congeners

Strategies for Regioselective Introduction of the Difluoromethyl Moiety

The introduction of a difluoromethyl group onto an aromatic ring is a key transformation that can be achieved through several distinct approaches. These methods primarily involve the direct conversion of a carbonyl group, the coupling of a difluoromethyl source with an aryl precursor, or the partial reduction of a trifluoromethyl group.

Deoxofluorination Approaches to Form the Difluoromethyl Group

Deoxofluorination of aldehydes is a direct and widely utilized strategy for synthesizing difluoromethyl compounds, leveraging the broad availability of aldehyde precursors. cas.cn This transformation involves the replacement of the aldehydic oxygen atom with two fluorine atoms.

A variety of reagents have been developed for this purpose. Traditional reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting aldehydes to the corresponding gem-difluorides. organic-chemistry.orgenamine.net However, these sulfur-based reagents can be hazardous. cas.cn Milder and safer alternatives have been developed, such as the combination of diphenyl sulfide (B99878) (Ph2S) and Selectfluor, which promotes deoxydifluorination under mild conditions. cas.cn Another modern reagent, XtalFluor-E, has been shown to effectively convert aromatic aldehydes to difluoromethyl compounds at room temperature without the need for an additional solvent. rsc.org

Recent advancements also include systems based on anhydrous tetramethylammonium (B1211777) fluoride (B91410) (NMe4F) in combination with reagents like perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf2O). These methods are effective for a range of (hetero)aryl aldehydes, particularly those bearing electron-withdrawing substituents. umich.edu

Table 1: Comparison of Deoxofluorination Reagents for Aldehyde Conversion

Reagent/System Key Features Typical Conditions Substrate Scope
DAST Traditional, effective Varies Broad
Deoxo-Fluor More thermally stable than DAST organic-chemistry.orgenamine.net Varies Broad, sometimes superior to DAST organic-chemistry.org
Ph2S/Selectfluor Mild conditions, safer alternative cas.cn 110°C Tolerates various functional groups cas.cn
XtalFluor-E Room temperature, solvent-free rsc.org Room Temperature Aromatic aldehydes
NMe4F / PBSF or Tf2O Effective for electron-deficient arenes umich.edu Room Temperature (Hetero)aryl aldehydes umich.edu

Transition-Metal Catalyzed Difluoromethylation Reactions

Transition-metal catalysis offers a powerful alternative for forming C-CF2H bonds, typically through cross-coupling reactions. These methods are valued for their broad functional group compatibility and mild reaction conditions. researchgate.netresearchgate.net Palladium and copper are the most commonly employed metals for these transformations.

Palladium-catalyzed reactions often involve the cross-coupling of an aryl halide (chloride, bromide, or iodide) or triflate with a difluoromethyl source. researchgate.netnih.govacs.org A common difluoromethylating agent is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). nih.govacs.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos often providing high yields. nih.govmit.edu These methods are applicable to a wide array of aromatic and heteroaromatic substrates. mit.edu

Copper-catalyzed difluoromethylation is also a prominent method. These reactions frequently utilize a (difluoromethyl)zinc reagent, which can be prepared from difluoroiodomethane (B73695) and zinc. acs.org An advantage of some copper-catalyzed systems is that they can proceed efficiently without the need for additional ligands. acs.org Nickel catalysis has also been employed, using stable difluoromethyl zinc reagents to functionalize aryl iodides, bromides, and triflates at room temperature. nih.gov

Table 2: Overview of Transition-Metal Catalyzed Difluoromethylation

Metal Catalyst Difluoromethyl Source Substrate Key Features
Palladium TMSCF2H nih.govacs.org Aryl Chlorides, Bromides nih.govacs.org Requires specific phosphine ligands (e.g., BrettPhos) nih.govmit.edu
Copper (CF2H)Zn reagent acs.org Aryl Iodides acs.org Can be ligand-free; proceeds at room temperature acs.org
Nickel (CF2H)Zn reagent nih.gov Aryl Iodides, Bromides, Triflates nih.gov Utilizes a stable, isolable zinc reagent; room temperature nih.gov

Reductive Defluorination of Trifluoromethyl Precursors

A conceptually different approach to the difluoromethyl group is the selective reduction of a trifluoromethyl (CF3) group. This "molecular editing" strategy is particularly valuable for the late-stage modification of complex molecules. acs.orgnih.govnih.gov The primary challenge lies in stopping the reduction after the removal of just one fluorine atom, as the C-F bonds in the resulting difluoromethyl group are weaker than those in the starting trifluoromethyl group. nih.gov

Photoredox catalysis has emerged as a successful strategy to achieve this selective hydrodefluorination. acs.orgnih.govnewiridium.com In a typical system, an organophotocatalyst, such as 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile, is excited by visible light (e.g., blue light). acs.orgnih.gov The excited catalyst is then reductively quenched by a hydrogen atom donor (HAD), like 4-hydroxythiophenol. acs.orgnih.gov The resulting species can then reduce the trifluoromethylarene, leading to fluoride expulsion and subsequent protonation to yield the difluoromethylarene. acs.orgnih.govnewiridium.com This method is particularly effective for electron-deficient trifluoromethylarenes and is compatible with a wide range of functional groups. acs.orgnih.govnewiridium.com

Bromination Strategies for Aromatic and Benzylic Positions

To synthesize the target compound, 2-Bromo-1-(difluoromethyl)-4-methylbenzene, a bromine atom must be introduced. This can be achieved either by direct bromination of the aromatic ring or by bromination of the methyl group at the benzylic position, followed by further synthetic manipulations.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is the classic method for introducing a bromine atom directly onto an aromatic ring. slideserve.comgmu.edu For a substituted toluene (B28343) derivative, the reaction involves an electrophile attacking the electron-rich π-system of the ring. slideserve.comgmu.edu

The reaction typically employs molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), which polarizes the Br-Br bond, making it more electrophilic. libretexts.orgpressbooks.pub The electrophile (effectively "Br+") then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. gmu.edulibretexts.org Subsequent loss of a proton restores the aromaticity and yields the brominated product. gmu.edu

In the case of a toluene derivative, the methyl group is an activating, ortho-, para-directing group. slideserve.com Therefore, bromination will preferentially occur at the positions ortho and para to the methyl group. The presence of the difluoromethyl group, which is electron-withdrawing, would also influence the regioselectivity of the bromination.

Table 3: Key Aspects of Electrophilic Aromatic Bromination of Toluene

Component Role Outcome
Benzene (B151609) Ring Nucleophile Attacks the electrophile slideserve.com
Br2 Bromine Source Provides the bromine atom
FeBr3 Lewis Acid Catalyst Polarizes Br2 to generate the electrophile libretexts.orgpressbooks.pub
Arenium Ion Intermediate Resonance-stabilized carbocation gmu.edulibretexts.org
Methyl Group Directing Group Directs substitution to ortho and para positions slideserve.com

Side-Chain Bromination at the Benzylic Position (Bromomethylation)

An alternative strategy involves the bromination of the methyl group, which is at the benzylic position. This free-radical substitution reaction is highly selective for the benzylic C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.commasterorganicchemistry.com

The reagent of choice for this transformation is N-bromosuccinimide (NBS). chadsprep.comyoutube.com Using NBS is advantageous over using Br2 because it maintains a very low concentration of Br2 and HBr during the reaction, which suppresses competing electrophilic addition or substitution on the aromatic ring. chadsprep.com The reaction is typically initiated by light (hν) or a radical initiator like dibenzoyl peroxide. chadsprep.comyoutube.com

The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. chemistrysteps.comchadsprep.com In the propagation steps, a bromine radical abstracts a benzylic hydrogen to form the stable benzylic radical and HBr. The benzylic radical then reacts with a molecule of Br2 (generated in situ from NBS and HBr) to form the benzyl (B1604629) bromide product and a new bromine radical, which continues the chain. chadsprep.comyoutube.com This method is highly effective for converting toluenes and other alkylbenzenes into their corresponding benzyl bromides. masterorganicchemistry.comoup.com

Table 4: Reagents and Conditions for Benzylic Bromination

Reagent Role Initiator Key Advantage
N-Bromosuccinimide (NBS) Bromine source chadsprep.com Light (hν) or radical initiator chadsprep.comyoutube.com Selectivity for benzylic position; avoids aromatic bromination chadsprep.com
Br2 Bromine source Light (hν) or heat Less selective; can lead to unwanted side products on the aromatic ring chadsprep.com

Multi-Step Synthesis and Convergent Routes Towards the Target Compound

The construction of this compound typically necessitates a multi-step approach due to the need to introduce three different substituents—bromo, difluoromethyl, and methyl groups—onto a benzene ring with specific regiochemistry. The order of these introduction steps is critical to achieving the desired 1,2,4-substitution pattern, governed by the directing effects of the substituents present at each stage.

Sequential Functionalization Strategies

A common and logical approach to synthesizing this compound involves the sequential functionalization of a simpler, commercially available starting material. A plausible route begins with p-tolualdehyde, which already contains the methyl group and a functional group that can be converted to the difluoromethyl moiety.

Step 1: Difluoromethylation of p-Tolualdehyde

The first key transformation is the conversion of the aldehyde group of p-tolualdehyde into a difluoromethyl group. This can be achieved using specialized fluorinating agents. One effective method involves the use of sulfur tetrafluoride (SF₄) in the presence of a catalyst such as hydrogen fluoride (HF). This deoxofluorination reaction replaces the carbonyl oxygen with two fluorine atoms. Another common reagent for this transformation is diethylaminosulfur trifluoride (DAST). The product of this reaction is 1-(difluoromethyl)-4-methylbenzene (B2559634).

Step 2: Bromination of 1-(Difluoromethyl)-4-methylbenzene

The subsequent step is the selective bromination of the 1-(difluoromethyl)-4-methylbenzene intermediate. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents are paramount. The methyl group is an activating, ortho-, para- directing group, while the difluoromethyl group is a deactivating, meta- directing group. Given that the para position is already occupied by the difluoromethyl group, the methyl group will direct the incoming bromine atom to the positions ortho to it (positions 2 and 6). The difluoromethyl group will direct to the positions meta to it (positions 3 and 5). The position of interest, position 2, is ortho to the activating methyl group and meta to the deactivating difluoromethyl group. Therefore, the bromination is expected to occur predominantly at this position.

Standard brominating agents such as molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with a suitable catalyst can be employed for this step. The reaction conditions would need to be carefully controlled to favor mono-bromination and achieve the desired regioselectivity.

Table 1: Proposed Multi-Step Synthesis of this compound
StepStarting MaterialReagents and ConditionsIntermediate/ProductPlausible Yield Range
1p-TolualdehydeSulfur tetrafluoride (SF₄), Hydrogen fluoride (HF), Sub-ambient temperature1-(Difluoromethyl)-4-methylbenzeneHigh
21-(Difluoromethyl)-4-methylbenzeneBromine (Br₂), Iron(III) bromide (FeBr₃), Inert solvent (e.g., CCl₄), 0°C to room temperatureThis compoundModerate to Good

An alternative sequential route could start from a different precursor, such as 2-bromo-4-methylphenol. This would involve the difluoromethylation of the phenolic hydroxyl group, a transformation that can be achieved using reagents like chlorodifluoromethane (B1668795) (CHClF₂) under basic conditions.

One-Pot and Tandem Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot or tandem reaction sequences are highly desirable. While a specific one-pot synthesis for this compound is not widely documented, the principles of tandem catalysis could be applied. bldpharm.com

A hypothetical tandem reaction could involve the in-situ generation of a reactive intermediate that undergoes subsequent transformations within the same reaction vessel. For example, a process could be envisioned where the difluoromethylation of p-tolualdehyde is followed by the direct addition of a brominating agent without the isolation of the 1-(difluoromethyl)-4-methylbenzene intermediate. However, the compatibility of the reagents and reaction conditions for both the fluorination and bromination steps would be a significant challenge to overcome. The highly reactive nature of fluorinating agents like SF₄ would likely interfere with the subsequent bromination step.

Visible-light-promoted reactions have emerged as a powerful tool for tandem processes, often allowing for milder reaction conditions. googleapis.com A potential research direction could be the development of a photoredox-catalyzed method that combines C-H difluoromethylation and bromination in a single, streamlined process.

Methodological Aspects of Compound Purification and Isolation for Research Applications

The purification and isolation of the final product, this compound, are crucial for obtaining a sample of sufficient purity for research applications, including structural characterization and further synthetic transformations. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Following the synthesis, a typical work-up procedure would involve quenching the reaction, followed by extraction with an organic solvent. The organic layer would then be washed to remove any remaining acids, bases, or salts. Common washing agents include water, saturated sodium bicarbonate solution, and brine. The organic solution is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

The crude product obtained after work-up will likely contain unreacted starting materials, byproducts from side reactions (e.g., other isomers of bromination), and residual reagents. Several chromatographic and non-chromatographic techniques can be employed for purification.

Distillation: If this compound is a liquid with a suitable boiling point and is thermally stable, fractional distillation under reduced pressure can be an effective method for separating it from less volatile or more volatile impurities.

Column Chromatography: This is a versatile and widely used purification technique in organic synthesis. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A suitable solvent system (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure compound.

Crystallization: If the target compound is a solid at room temperature, crystallization can be an excellent method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

Table 2: Common Purification Techniques for this compound
TechniquePrinciple of SeparationTypical Application
Fractional DistillationDifferences in boiling pointsPurification of thermally stable liquids
Column ChromatographyDifferential adsorption to a stationary phaseSeparation of components in a mixture based on polarity
CrystallizationDifferences in solubility at varying temperaturesPurification of solid compounds

The identity and purity of the isolated this compound would then be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and elemental analysis.

Advanced Spectroscopic and Analytical Characterization for Compound Identity and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 2-Bromo-1-(difluoromethyl)-4-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be dictated by their position relative to the bromo, difluoromethyl, and methyl substituents. The single proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The methyl group (-CH₃) protons would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide information on the eight unique carbon environments in the molecule. The carbon of the difluoromethyl group is anticipated to be observed as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF). The six aromatic carbons would appear in the typical downfield region for sp²-hybridized carbons, with their specific chemical shifts influenced by the electronic effects of the attached substituents. The methyl carbon would resonate at the most upfield position.

¹⁹F NMR: Given the presence of the difluoromethyl group, ¹⁹F NMR is a crucial technique for characterization. The spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal would be split into a doublet due to coupling with the single proton on the same carbon (²JFH). The chemical shift would be characteristic of a difluoroalkyl group attached to an aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: This table contains predicted values based on typical chemical shifts and coupling constants. Actual experimental values may vary.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H~7.5-7.8Multiplet-3 x Ar-H
¹H~6.6-7.0Triplet (t)²JHF ≈ 55-60 Hz-CHF₂
¹H~2.3-2.5Singlet (s)--CH₃
¹³C~125-140--6 x Ar-C
¹³C~115 (triplet)Triplet (t)¹JCF ≈ 235-245 Hz-CHF₂
¹³C~20-22---CH₃
¹⁹F~ -110 to -120Doublet (d)²JFH ≈ 55-60 Hz-CHF₂

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₈H₇BrF₂), the molecular ion peak would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum would exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high confidence.

The fragmentation pattern observed in the mass spectrum would result from the cleavage of the weakest bonds in the molecule upon ionization. Expected fragmentation pathways include the loss of a bromine radical (Br•), loss of the difluoromethyl radical (•CHF₂), or loss of a hydrogen atom. The relative abundance of these fragment ions provides further evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound Note: This table contains theoretical values.

AnalysisPredicted Value / ObservationSignificance
Molecular FormulaC₈H₇BrF₂Elemental Composition
Monoisotopic Mass219.9699 DaCalculated for C₈H₇⁷⁹BrF₂
Molecular Ion (M⁺)m/z ≈ 220 and 222Confirms molecular weight and presence of one bromine atom
Key Fragment [M-Br]⁺m/z ≈ 141Loss of bromine atom
Key Fragment [M-CHF₂]⁺m/z ≈ 170/172Loss of difluoromethyl group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. The spectra for this compound would be expected to show characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Bands from the methyl and difluoromethyl groups in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: Several bands of varying intensity in the 1610-1450 cm⁻¹ range, characteristic of the benzene ring.

C-F stretching: One or more strong absorption bands are expected in the 1150-1050 cm⁻¹ region, which is characteristic of fluoroalkane groups.

C-Br stretching: A band in the lower frequency (fingerprint) region, typically between 650-500 cm⁻¹.

C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens below 900 cm⁻¹, which can help confirm the 1,2,4-trisubstitution pattern of the benzene ring.

Chromatographic Techniques for Separation and Purity (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. The retention time—the time it takes for the compound to pass through the column—is a characteristic property. Purity can be determined from the total ion chromatogram, where a pure sample would ideally show a single major peak. The coupled mass spectrometer provides mass-to-charge ratio information, confirming the identity of the eluting compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can also be used for preparative purification. For a non-polar compound like this, a reverse-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com The compound's purity would be calculated based on the relative area of its peak in the resulting chromatogram, detected most commonly by a UV detector.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it ideal for studying substituted benzene (B151609) derivatives. nih.govscispace.com By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. conicet.gov.ar The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap generally implies higher reactivity. Other properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these orbital energies, providing a comprehensive electronic profile. conicet.gov.ar

Calculated PropertyIllustrative ValueDescription
HOMO Energy-8.6 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.1 eVIndicator of chemical stability and reactivity.
Ionization Potential (I)8.6 eVThe energy required to remove an electron from the molecule.
Electron Affinity (A)1.5 eVThe energy released when an electron is added to the molecule.
Global Hardness (η)3.55 eVMeasure of resistance to change in electron distribution.

Note: The values in this table are illustrative, based on typical DFT calculation results for analogous fluorinated and brominated aromatic compounds, and serve to represent the data that would be obtained for 2-Bromo-1-(difluoromethyl)-4-methylbenzene.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies that govern reaction rates. youtube.com For this compound, this approach could be used to study reactions typical for aryl bromides, such as palladium-catalyzed cross-coupling reactions. nih.govacs.orgresearchgate.net

DFT calculations can model the entire catalytic cycle, including key steps like oxidative addition, migratory insertion, and reductive elimination. acs.org The geometry of the transition state (TS) for each step can be located, and its energy calculated. The highest energy transition state in the reaction profile typically corresponds to the rate-determining step. researchgate.net Such studies provide a detailed understanding of how substituents on the aryl bromide affect reaction kinetics, showing, for instance, that electron-rich aryl bromides can react faster in certain catalytic systems. nih.govacs.org Similarly, mechanisms for difluoromethylation reactions can be explored, identifying the pathways for generating the crucial difluoromethyl radical and its subsequent reaction. mdpi.comrsc.org

Reaction Step (Hypothetical Pd-catalyzed coupling)Illustrative Activation Energy (ΔG‡, kcal/mol)Description
Oxidative Addition+15.5The initial step where the aryl bromide adds to the metal catalyst.
Transmetalation/Migratory Insertion+12.0The step involving the coupling partner or insertion of another reactant.
Reductive Elimination (Rate-Determining Step)+25.0The final step that releases the product and regenerates the catalyst.

Note: This table provides an illustrative energy profile for a hypothetical palladium-catalyzed reaction involving an aryl bromide. The values are representative of those found in computational studies of similar reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. nih.govyoutube.com

From these shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. acs.org By comparing the calculated shifts with experimental data, one can confirm the structure of a synthesized compound or distinguish between different isomers. rsc.orgnih.gov The accuracy of these predictions is often high enough to allow for unambiguous assignment of complex spectra. nih.govresearchgate.net For this compound, GIAO calculations would predict distinct chemical shifts for each unique hydrogen and carbon atom, accounting for the electronic effects of the bromo, difluoromethyl, and methyl substituents.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C-1 (C-CHF₂)130.5-
C-2 (C-Br)121.0-
C-3133.07.60
C-4 (C-CH₃)140.0-
C-5129.07.30
C-6128.57.50
-CH₃20.52.40
-CHF₂115.0 (t)6.70 (t)

Note: The chemical shifts are hypothetical values based on GIAO-DFT predictions for structurally similar compounds. The notation (t) indicates a triplet splitting pattern expected from coupling to fluorine atoms.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of interest is the rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring. Computational methods can be used to calculate the potential energy as a function of the dihedral angle of this rotation, identifying the most stable (lowest energy) conformations. researchgate.net Studies on similar fluorinated molecules show that fluorine substitution can significantly influence conformational preferences. nih.govsemanticscholar.org

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com By simulating the motion of all atoms in the molecule, often in the presence of a solvent, MD can reveal information about conformational flexibility, molecular vibrations, and intermolecular interactions. lanl.govresearchgate.net An MD simulation of this compound in a solvent like water or chloroform (B151607) would illustrate how the molecule moves, rotates, and interacts with its environment, providing a more realistic picture of its behavior in solution.

Dihedral Angle (H-C-C-C)Relative Energy (kcal/mol)Description
1.5Eclipsed conformation (higher energy)
60°0.0Staggered conformation (lowest energy)
120°1.5Eclipsed conformation (higher energy)

Note: This table illustrates a simplified potential energy scan for the rotation of the difluoromethyl group, showing the expected energetic preference for a staggered conformation.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govacs.org These models are heavily reliant on molecular descriptors that are calculated using computational chemistry methods. nih.govresearchgate.net

For a molecule like this compound, a range of descriptors would be calculated. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and lipophilicity descriptors (e.g., LogP). libretexts.org These descriptors quantify the physicochemical properties of the molecule. By building a statistical model that links these descriptors to an observed activity (e.g., enzyme inhibition, reaction rate) for a series of related compounds, researchers can predict the activity of new, unsynthesized molecules and guide the design of compounds with enhanced properties. rsc.org The presence of fluorine, for example, is known to significantly impact properties like lipophilicity and metabolic stability, making it a key feature in QSAR studies. mdpi.com

Molecular DescriptorDescriptionRelevance
LogPOctanol-water partition coefficientMeasures lipophilicity, affects membrane permeability.
Dipole MomentMeasure of molecular polarityInfluences solubility and intermolecular interactions.
Molecular Surface AreaThe surface area of the moleculeRelates to steric effects and receptor binding.
HOMO/LUMO EnergiesFrontier molecular orbital energiesCorrelate with chemical reactivity and charge transfer.
Molecular Electrostatic Potential (MEP)3D charge distribution mapIdentifies sites for electrophilic and nucleophilic attack.

Note: This table lists key descriptors that would be calculated for this compound to be used in a QSAR or SRR study.

Synthetic Utility of 2 Bromo 1 Difluoromethyl 4 Methylbenzene As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Fluorinated Aromatic Molecules

2-Bromo-1-(difluoromethyl)-4-methylbenzene serves as an excellent precursor for constructing more elaborate fluorinated aromatic systems. The presence of the bromine atom provides a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is crucial for assembling complex molecular architectures.

Halogenated aromatic compounds are foundational in modern organic synthesis due to their unique reactivity, which allows for precise chemical transformations. nbinno.com The bromine atom in this compound can be readily substituted or used in various cross-coupling reactions, making it an indispensable tool for chemists. This versatility is essential for advanced research and development in diverse sectors, including pharmaceuticals and materials science. nbinno.comadpharmachem.com

Key reactions where this compound can serve as a precursor include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl structures.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

The difluoromethyl and methyl groups on the benzene (B151609) ring influence the reactivity of the C-Br bond and provide specific steric and electronic characteristics to the final products. nbinno.com This allows for the synthesis of complex fluorinated molecules that would be difficult to access through other synthetic routes.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Name Coupling Partner Resulting Structure
Suzuki-Miyaura Arylboronic Acid Biaryl
Heck Alkene Styrenyl Derivative
Sonogashira Terminal Alkyne Aryl Alkynyl Derivative

Application in the Development of Novel Organic Reactions

Building blocks like this compound are not only used in the synthesis of target molecules but also play a role in the development of new synthetic methodologies. The unique combination of a reactive bromine atom and a difluoromethyl group allows researchers to explore new catalytic systems and reaction conditions.

The development of novel difluoromethylation reactions is an active area of research. researchgate.net While this specific compound acts as a substrate, its reactivity profile can be used to test the efficiency and scope of newly developed catalysts for cross-coupling reactions involving sterically hindered or electronically challenging substrates. The presence of the electron-withdrawing difluoromethyl group can influence the oxidative addition step in palladium-catalyzed cycles, providing valuable insights for reaction optimization. Furthermore, the C-H bonds of the methyl and difluoromethyl groups could potentially be targeted in late-stage functionalization studies, opening avenues for novel reaction discovery.

Role as an Intermediate in the Production of Agrochemical and Pharmaceutical Scaffolds

The utility of halogenated and fluorinated aromatic compounds as intermediates in the synthesis of agrochemicals and pharmaceuticals is well-established. nbinno.comadpharmachem.com Pyridine-based compounds, for example, are crucial in fungicides, insecticides, and herbicides. nih.gov Similarly, the benzene-based scaffold of this compound is highly valuable.

In Agrochemicals: The compound can be used to create pesticides and herbicides. adpharmachem.com Its structure can be modified to produce active ingredients that protect crops from pests and diseases. The lipophilicity imparted by the difluoromethyl group can enhance the penetration of the active compound through plant cuticles or insect exoskeletons.

In Pharmaceuticals: This building block is critical for drug discovery. nbinno.com The incorporation of the difluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity to target receptors. nbinno.com The bromine atom serves as a handle for coupling reactions, allowing for the construction of complex molecular frameworks necessary for therapeutic efficacy. pyglifesciences.com Brominated intermediates are pivotal in synthesizing drugs for a range of conditions, from neurological disorders to hypertension. pyglifesciences.compyglifesciences.com The scaffold of this compound is therefore suitable for generating libraries of compounds for screening and identifying new drug candidates.

Table 2: Influence of Key Functional Groups in Bioactive Molecules

Functional Group Property Conferred Relevance
Bromo (as a handle) Synthetic versatility via cross-coupling Allows for the construction of diverse molecular architectures. pyglifesciences.com
Difluoromethyl Increased lipophilicity, metabolic stability, hydrogen bonding capability Can improve pharmacokinetic and pharmacodynamic properties. nbinno.comresearchgate.net

Synthesis of Derivatized Compounds with Tunable Electronic and Steric Properties

A key advantage of this compound is its potential for creating derivatives with finely tuned properties. The bromine atom is a versatile functional group that can be replaced with a wide variety of substituents through established synthetic protocols, most notably palladium-catalyzed cross-coupling reactions. pyglifesciences.com

Similarly, the introduction of bulky or linear substituents in place of the bromine atom allows for precise control over the molecule's steric profile. This is crucial in drug design and materials science, where molecular shape dictates binding affinity and solid-state packing, respectively. The combination of these modifications with the inherent properties of the difluoromethyl and methyl groups enables the rational design of molecules with tailored characteristics for specific applications.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes

The synthesis of fluorinated organic compounds often relies on harsh reagents and energy-intensive conditions. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the production of 2-Bromo-1-(difluoromethyl)-4-methylbenzene.

One promising avenue is the utilization of fluoroform (CHF3), a readily available and non-ozone-depleting greenhouse gas, as a difluoromethylating agent. While the low reactivity of fluoroform presents a challenge, the development of novel catalytic systems, potentially in continuous flow reactors, could enable its efficient use. This approach would be highly atom-economical and significantly reduce the generation of hazardous waste.

Another area of exploration involves the use of less hazardous fluorinating agents to replace traditional reagents like sulfur tetrafluoride (SF4), which is highly toxic and corrosive. The development of solid-supported fluorinating reagents or the use of electrochemical methods for fluorination could offer safer and more sustainable alternatives for the synthesis of the difluoromethyl group.

The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and designing for energy efficiency, will be central to these efforts. The table below outlines potential green chemistry approaches for the synthesis of key intermediates.

Green Chemistry ApproachTraditional MethodPotential Greener AlternativeEnvironmental Benefit
Difluoromethylation Deoxyfluorination with SF4Catalytic difluoromethylation with CHF3Utilization of a non-ozone-depleting C1 feedstock, reduced toxicity.
Bromination Elemental Bromine (Br2)N-Bromosuccinimide (NBS) with a catalystReduced use of hazardous elemental bromine.
Solvent Selection Chlorinated SolventsBio-based solvents or solvent-free conditionsReduced volatile organic compound (VOC) emissions.

Exploration of Photocatalytic and Electrocatalytic Transformations

The bromine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions. Photocatalysis and electrocatalysis offer mild and efficient alternatives to traditional transition-metal-catalyzed methods for C-C and C-heteroatom bond formation.

Visible-light photocatalysis, in particular, has emerged as a powerful tool in organic synthesis. Future research could explore the use of photocatalysts to activate the C-Br bond of this compound for coupling with a wide range of partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). These reactions can often be performed at room temperature, reducing energy consumption and minimizing side reactions.

Electrocatalysis provides another avenue for activating the C-Br bond. By using an electric current to drive the reaction, the need for chemical oxidants or reductants can be eliminated, leading to cleaner reaction profiles. The electrochemical carboxylation of this compound to produce the corresponding carboxylic acid is a potential application of this technology.

Furthermore, photocatalytic methods could be developed for the direct C-H functionalization of the methyl group or the aromatic ring, offering new pathways to novel derivatives without the need for pre-functionalized starting materials.

Advanced Mechanistic Studies with In-situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, are powerful tools for monitoring reactions in real-time.

For instance, in-situ NMR could be employed to study the formation of the Grignard reagent from this compound. This would allow for the precise determination of reaction initiation, conversion rates, and the formation of any byproducts, leading to improved control over this critical reaction. The unique 19F NMR signature of the difluoromethyl group would be particularly useful in these studies.

Similarly, in-situ Raman spectroscopy could be used to monitor the progress of cross-coupling reactions, providing valuable insights into the catalytic cycle and the role of different reaction parameters. The data obtained from these studies can be used to develop kinetic models and optimize reaction conditions for higher yields and selectivity.

In-situ Spectroscopic TechniqueApplication in Studying this compoundPotential Insights
In-situ NMR (¹H, ¹³C, ¹⁹F) Monitoring Grignard reagent formationReal-time kinetics, detection of intermediates and byproducts.
In-situ Raman Spectroscopy Following the progress of a Suzuki cross-coupling reactionUnderstanding catalyst activation, substrate consumption, and product formation.
In-situ FTIR Spectroscopy Investigating the mechanism of a photocatalytic reactionIdentifying transient species and understanding the role of the photocatalyst.

Design and Synthesis of Novel Fluorinated Building Blocks with Enhanced Reactivity and Selectivity

This compound itself is a valuable building block, but it can also serve as a precursor for the synthesis of even more complex and highly functionalized fluorinated molecules. Future research will focus on leveraging its reactivity to design and synthesize novel building blocks with enhanced properties.

One area of interest is the conversion of the bromine atom into other functional groups, such as boronic esters or organozinc reagents. These transformations would expand the synthetic utility of the molecule, allowing it to participate in a wider range of cross-coupling reactions.

Furthermore, the difluoromethyl group can influence the reactivity and regioselectivity of subsequent reactions on the aromatic ring. Studies into electrophilic aromatic substitution reactions, for example, could reveal new patterns of substitution, leading to the synthesis of novel isomers with unique biological or material properties.

The development of new catalysts and reaction conditions will be key to achieving high levels of selectivity in these transformations. The ultimate goal is to create a toolbox of novel fluorinated building blocks derived from this compound that can be readily incorporated into complex target molecules.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-(difluoromethyl)-4-methylbenzene, and how can reaction conditions be systematically optimized?

The synthesis typically involves halogenation or coupling reactions. For example, bromination of 1-(difluoromethyl)-4-methylbenzene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) can yield the target compound. Optimization parameters include:

  • Temperature : 70–90°C to balance reaction rate and selectivity.
  • Solvent : Non-polar solvents (e.g., CCl₄) minimize side reactions.
  • Stoichiometry : A 1.1:1 molar ratio of NBS to substrate reduces over-bromination.
    Characterization via 1H NMR^1 \text{H NMR} and 19F NMR^{19} \text{F NMR} is critical to confirm regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural and electronic properties?

  • NMR Spectroscopy : 19F NMR^{19} \text{F NMR} (δ ≈ -100 to -120 ppm for CF₂ groups) and 1H NMR^1 \text{H NMR} (aromatic protons at δ 7.0–7.5 ppm) resolve substitution patterns .
  • X-ray Crystallography : Resolves bond angles (e.g., C-Br: ~1.9 Å) and confirms ortho/para substitution .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ≈ 235–240 Da).

Q. How does the difluoromethyl group influence the compound’s stability under varying pH and storage conditions?

The electron-withdrawing CF₂ group enhances thermal stability but increases susceptibility to hydrolysis in acidic/basic media. Stability studies show:

  • pH 5–9 : Stable for >48 hours (aqueous solutions at 25°C) .
  • Storage : Anhydrous conditions (under N₂) at -20°C prevent degradation.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

The CF₂ group directs EAS via inductive effects:

  • Meta-Directing : The -CF₂- group withdraws electron density, favoring substitution at the meta position relative to itself.
  • Steric Effects : Steric hindrance from the methyl group at position 4 further restricts para substitution. Computational studies (DFT) can model charge distribution and transition states .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

  • Yield Discrepancies : Trace moisture or oxygen may quench radical intermediates in bromination. Use rigorous drying (molecular sieves) and inert atmospheres .
  • NMR Signal Splitting : Dynamic effects (e.g., rotamers in CF₂ groups) cause unexpected splitting. Variable-temperature NMR can clarify .

Q. What strategies enable enantioselective functionalization of this scaffold for pharmaceutical applications?

  • Chiral Catalysts : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) can induce asymmetry .
  • Asymmetric Fluorination : Electrophilic fluorinating agents (e.g., NFSI) paired with chiral auxiliaries modify the CF₂ group’s stereoelectronic profile .

Q. How do computational models predict the compound’s bioavailability and protein-binding interactions?

  • Docking Studies : Molecular dynamics simulations reveal interactions between the CF₂ group and hydrophobic protein pockets (e.g., kinase inhibitors) .
  • ADMET Predictors : LogP calculations (~2.8) suggest moderate lipophilicity, balancing membrane permeability and solubility .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to mitigate inhalation risks (volatility: ~0.1 mmHg at 25°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.